(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4
CAS No.: 764661-22-5
Cat. No.: VC21169834
Molecular Formula: C11H12N2O2
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 764661-22-5 |
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Molecular Formula | C11H12N2O2 |
Molecular Weight | 208.25 g/mol |
IUPAC Name | 1-methyl-3-(2,4,5,6-tetradeuteriopyridine-3-carbonyl)pyrrolidin-2-one |
Standard InChI | InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3/i2D,3D,5D,7D |
Standard InChI Key | SCVLPUZALILIEN-IKMBEDGYSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C2CCN(C2=O)C)[2H] |
SMILES | CN1CCC(C1=O)C(=O)C2=CN=CC=C2 |
Canonical SMILES | CN1CCC(C1=O)C(=O)C2=CN=CC=C2 |
(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 is a stable isotope-labeled compound, specifically incorporating four deuterium atoms into its molecular structure. This compound is crucial for research involving metabolic pathways and drug interactions due to its ability to trace molecular pathways without significantly altering the chemical behavior of the compound .
Synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4
The synthesis of this compound involves incorporating deuterium into its molecular structure. Common synthesis routes focus on the incorporation of deuterium, which can be achieved through various chemical reactions.
Synthesis Methods
Method | Description |
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1. Deuterium Incorporation: | This involves replacing hydrogen atoms with deuterium in the compound's structure, often through chemical reactions that incorporate deuterium-labeled reagents. |
2. Nucleophilic Addition: | The carbonyl group in the compound can undergo nucleophilic addition reactions, which are useful for synthesizing derivatives with specific properties. |
Applications in Scientific Research
(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 is primarily used for research purposes, particularly in studies related to metabolic pathways and drug interactions. Its stable isotope labeling allows for precise tracking of the compound through biological systems without altering its chemical behavior significantly .
Research Findings
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Pharmacokinetics: Experimental studies have shown that deuterium-labeled compounds can exhibit altered pharmacokinetics, affecting metabolic stability and half-life.
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Analytical Studies: The compound's deuterium labeling is beneficial for analytical techniques like NMR and IR spectroscopy, providing distinct signals that aid in structural analysis.
Chemical Reactions and Mechanism of Action
(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d4 can participate in various chemical reactions, including nucleophilic addition. Its mechanism of action involves interaction with biological targets through binding affinities similar to those of its non-deuterated counterpart.
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